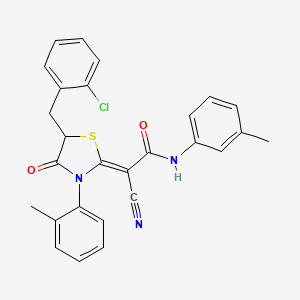
7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Purine derivatives, including those with specific substituent patterns like the one described, are the focus of synthetic chemistry research aimed at creating novel molecules with potential biological activities. For example, the synthesis of various purine analogs has been explored for their potential in creating new therapeutic agents. Studies such as those by Simo et al. (1998) and Dotsenko et al. (2012) detail the methodologies for synthesizing purine derivatives, indicating the versatility of purine scaffolds for chemical modifications and the exploration of their chemical properties (Simo, Rybár, & Alföldi, 1998); (Dotsenko, Sventukh, & Krivokolysko, 2012).
Biological Activity
Purine derivatives are extensively studied for their biological activities, including their roles as inhibitors or activators of various biological pathways. For instance, the inhibition of neuronal nitric oxide synthase (nNOS) by specific purine derivatives suggests potential therapeutic applications in neurodegenerative diseases (Hantraye et al., 1996). This highlights the interest in purine-based compounds for developing drugs targeting specific enzymes involved in disease pathways.
Molecular Interactions and Complex Formation
The study of molecular interactions involving purine derivatives provides insights into their potential as building blocks for complex molecules. For example, the formation of molecular complexes involving purine bases such as theophylline demonstrates the ability of purine derivatives to engage in specific intermolecular interactions, which can be exploited in drug design and the development of diagnostic tools (Zaitu, Miwa, & Taga, 1995).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring followed by the introduction of the isobutyl and methyl groups, and finally the addition of the 2-(4-nitrophenyl)-2-oxoethylthio group.", "Starting Materials": [ "Guanine", "Isobutyl bromide", "Methyl iodide", "4-nitrobenzaldehyde", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-isobutyl-3-methyl-1H-purine-2,6-dione", "React guanine with isobutyl bromide and methyl iodide in the presence of sodium hydroxide to form 7-isobutyl-3-methylguanine.", "Add hydrochloric acid to the reaction mixture to protonate the guanine nitrogen and form the corresponding salt.", "Heat the reaction mixture to reflux in ethanol to cyclize the guanine ring and form 7-isobutyl-3-methyl-1H-purine-2,6-dione.", "Step 2: Synthesis of 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione", "React 7-isobutyl-3-methyl-1H-purine-2,6-dione with sodium bicarbonate and isobutyl bromide in acetone to form 7-isobutyl-3-methyl-8-isobutyl-1H-purine-2,6-dione.", "Add hydrochloric acid to the reaction mixture to protonate the purine nitrogen and form the corresponding salt.", "React the salt with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Treat the diazonium salt with copper(I) bromide to form 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione.", "Step 3: Synthesis of 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione", "React 7-isobutyl-3-methyl-8-bromo-1H-purine-2,6-dione with 2-(4-nitrophenyl)-2-oxoethylthio)thiourea in ethanol to form 7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione.", "Add sodium chloride and water to the reaction mixture to precipitate the product.", "Filter the product and wash with water and diethyl ether to obtain the final compound." ] } | |
Numéro CAS |
941965-83-9 |
Nom du produit |
7-isobutyl-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C18H19N5O5S |
Poids moléculaire |
417.44 |
Nom IUPAC |
3-methyl-7-(2-methylpropyl)-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H19N5O5S/c1-10(2)8-22-14-15(21(3)17(26)20-16(14)25)19-18(22)29-9-13(24)11-4-6-12(7-5-11)23(27)28/h4-7,10H,8-9H2,1-3H3,(H,20,25,26) |
Clé InChI |
XAZAQHUQCBYJSL-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)
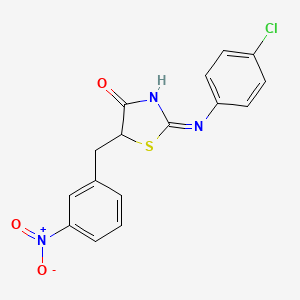

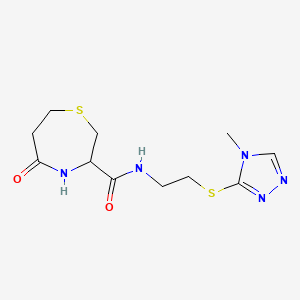
![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688669.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2688670.png)

![2-{2H,3H,6H-[1,4]dioxino[2,3-f]indol-8-yl}ethan-1-amine](/img/structure/B2688673.png)
![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2688674.png)
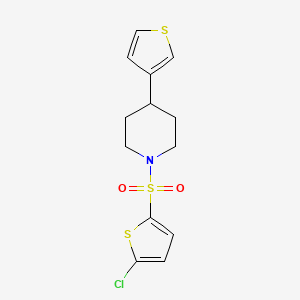
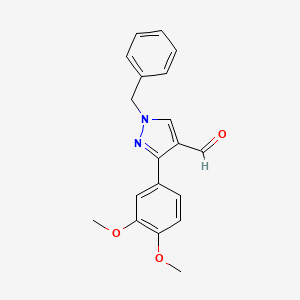
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2688680.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2688682.png)
